REACTION_CXSMILES
|
[F:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:3]=1[CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O.[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>O1CCOCC1>[F:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:3]=1[CH2:4][N:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1
|
Name
|
toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester
|
Quantity
|
0.696 g
|
Type
|
reactant
|
Smiles
|
FC1=C(COS(=O)(=O)C2=CC=C(C=C2)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(COS(=O)(=O)C2=CC=C(C=C2)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
TEA
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by TLC (petroleum ether/AcOEt/NH4OH//8/2/0.2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2CCCC2)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.399 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |